molecular formula C8H10N2O4S B3056232 2-Acetamido-5-aminobenzenesulfonic acid CAS No. 6973-05-3

2-Acetamido-5-aminobenzenesulfonic acid

Cat. No. B3056232
CAS RN: 6973-05-3
M. Wt: 230.24 g/mol
InChI Key: HTSAIYNUUSUYAJ-UHFFFAOYSA-N
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Description

2-Acetamido-5-aminobenzenesulfonic acid, also known as 2-(Acetylamino)-5-Aminobenzenesulfonic acid, PAA-2-SA, 5-Amino-2-(Acetylamino)Benzenesulfonic acid, Benzenesulfonic acid, 2-(Acetylamino)-5-Amino-, 4-Aminoacetanilide-2-Sulfonic acid, 2-Acetylamino-5-Amino-Benzenesulfonic acid, 2-Acetylamino-5-Amino-Benzolsulfonsaeure, 2-Acetylamino-5-Aminobenzene Sulphonic acid . It has a CAS number of 6973-05-3 .


Molecular Structure Analysis

The molecular formula of 2-Acetamido-5-aminobenzenesulfonic acid is C8H10N2O4S . It has an average mass of 230.241 Da and a mono-isotopic mass of 230.036133 Da .

Scientific Research Applications

Synthesis and Biological Evaluation

2-Acetamido-5-aminobenzenesulfonic acid plays a role in the synthesis of various biologically active compounds. For example, 5-Aminobenzo[b]thiophene-2-carboxylic acid, a derivative, was used to create compounds with potent anti-inflammatory activity (Radwan, Shehab, & El-Shenawy, 2009).

Antibody Catalysis

Catalytic antibodies generated against derivatives of 2-acetamido-1,5-napthalenedisulfonate, related to 2-acetamido-5-aminobenzenesulfonic acid, have been used to explore medium effects in enzyme-catalyzed reactions, offering insights into solvent effects in enzymatic reactions (Lewis, Kramer, Robinson, & Hilvert, 1991).

Chemical Modification of Membranes

2-Acetamido-5-aminobenzenesulfonic acid is utilized in studies of ion permeability in human red blood cells. Amino-reactive reagents like 4-acetamido-4'-isothiocyano-stilbene-2,2'-disulfonic acid, derived from this compound, have been used to study the impact on anion and cation permeability (Knauf & Rothstein, 1971).

Electrochemical Studies

This compound has also been studied in the context of electrochemical applications. Its derivatives are used in electrochemical copolymerization studies, which are crucial for understanding the properties of conducting polymers and copolymers (Şahin, Pekmez, & Yildiz, 2002).

Catalysts in Chemical Synthesis

Derivatives of 2-aminobenzenesulfonic acid, closely related to 2-acetamido-5-aminobenzenesulfonic acid, have been used in the synthesis of Schiff base copper(II) complexes, acting as catalysts in alcohol oxidation, demonstrating the compound's utility in synthetic chemistry (Hazra et al., 2015).

Analytical Chemistry Applications

It has been investigated as an indirect fluorescent visualization reagent in chromatography, highlighting its utility in analytical chemistry for the quantitation of substances like aliphatic amines (Gallo & Walters, 1986).

properties

IUPAC Name

2-acetamido-5-aminobenzenesulfonic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-5(11)10-7-3-2-6(9)4-8(7)15(12,13)14/h2-4H,9H2,1H3,(H,10,11)(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSAIYNUUSUYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)N)S(=O)(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80220027
Record name 2-Acetamido-5-aminobenzenesulphonic acid
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Molecular Weight

230.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Acetamido-5-aminobenzenesulfonic acid

CAS RN

6973-05-3
Record name 2-Acetamido-5-aminobenzenesulfonic acid
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Record name 2-Acetamido-5-aminobenzenesulfonic acid
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Record name 2-Acetamido-5-aminobenzenesulphonic acid
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Record name 2-acetamido-5-aminobenzenesulphonic acid
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Record name 2-ACETAMIDO-5-AMINOBENZENESULFONIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
P Nagi Reddy, R Srikanth… - … Journal Devoted to …, 2005 - Wiley Online Library
… 2-Acetamido-5-aminobenzenesulfonic acid (1), 4-acetamido-2-aminobenzenesulfonic acid (2), 5-acetamido-2-aminobenzenesulfonic acid (3), 2, 5-diaminobenzenesulfonic acid (4), …
TL Odom - 2021 - bearworks.missouristate.edu
… spectrum of 2-acetamido-5-aminobenzenesulfonic acid. … acid • 2-acetamido-5-aminobenzenesulfonic acid • Acetic … 2-acetamido-5-aminobenzenesulfonic acid (2). In the second …
Number of citations: 0 bearworks.missouristate.edu
AJ Friedman - 1976 - search.proquest.com
The author wishes to express his sincere gratitude to Dr. Franklin A. Davis, both friend and mentor, who taught me to" ask the right questions of Mother Nature". Many thanks are also …
Number of citations: 0 search.proquest.com

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